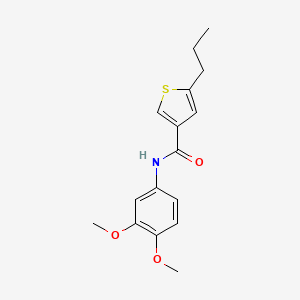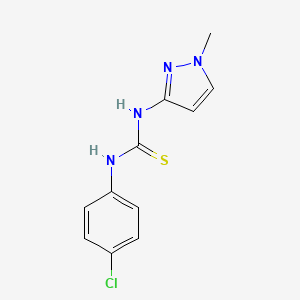
N-(3,4-dimethoxyphenyl)-5-propyl-3-thiophenecarboxamide
Description
N-(3,4-dimethoxyphenyl)-5-propyl-3-thiophenecarboxamide belongs to a broader category of compounds characterized by the presence of a thiophene ring, which is often modified to explore different chemical properties and reactivities. The structural elements, including the thiophene ring and the dimethoxyphenyl group, suggest a focus on understanding its synthesis, molecular structure, and chemical behaviors.
Synthesis Analysis
The synthesis of structurally similar compounds involves various strategies, such as one-pot reductive cyclization and reactions with semicarbazide to form carboxamide derivatives. For instance, one study describes the synthesis of a compound through the reaction of 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide, highlighting methods applicable for synthesizing compounds with complex functional groups (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like X-ray crystallography, revealing specific crystal systems and hydrogen bond interactions that stabilize the molecule's structure. For example, a related study provided insights into the crystal and molecular structure of a similar compound, stabilized by N-H⋯O and C-H⋯O interactions (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Compounds within this class participate in various chemical reactions, including Suzuki cross-coupling, which has been observed to synthesize carboxamide derivatives with diverse substituents. These reactions facilitate the exploration of electronic and nonlinear optical properties through detailed computational studies, indicating the compound's reactivity and potential applications in materials science (Ahmad et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, provide crucial insights into the compound's behavior under different conditions. Studies on similar compounds have emphasized the importance of crystallography in understanding these aspects, with detailed analysis of unit cell parameters and space groups (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents, stability under various conditions, and interactions with biological molecules, have been explored through synthesis and characterization studies. For instance, research on thiophene-carboxamide analogs has demonstrated antibacterial activity, suggesting the chemical properties' impact on biological systems (Habila J D et al., 2015).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-5-13-8-11(10-21-13)16(18)17-12-6-7-14(19-2)15(9-12)20-3/h6-10H,4-5H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKWGTWKOOIPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4642005.png)

![N-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B4642011.png)
![2-(2-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B4642015.png)
![ethyl 2-({[7-(2-furyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4642031.png)
![N-cyclohexyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4642041.png)
![N-(1-methyl-3-phenylpropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4642060.png)
![N-[1-(4-chlorophenyl)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4642083.png)


![3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4642103.png)
![isopropyl 2-({[7-(2-furyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4642105.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B4642111.png)
![({2-[(3,3-diphenylpropyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B4642115.png)